Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H24FNO3 and a molecular weight of 309.38 g/mol . It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group, a fluorophenyl group, and a hydroxymethyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Scientific Research Applications
Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in material science
Future Directions
The future directions for this compound could involve its use in the development of targeted protein degradation, as similar compounds have been used for this purpose . Additionally, due to the international control of some precursors used in the synthesis of related compounds, there may be increased scrutiny and regulation of these types of compounds in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine derivatives under controlled conditions. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which undergoes a nucleophilic addition reaction with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the fluorophenyl group can enhance binding affinity to certain protein targets, while the piperidine ring can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar structure but lacks the fluorine atom.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains an amino group instead of a hydroxymethyl group.
Uniqueness
Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its reactivity and biological activity. The combination of the tert-butyl ester, piperidine ring, and fluorophenyl group provides a distinct chemical profile that can be leveraged in various applications .
Properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXBKNVHTILOPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142454 | |
Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101142454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160296-41-3 | |
Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160296-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101142454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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